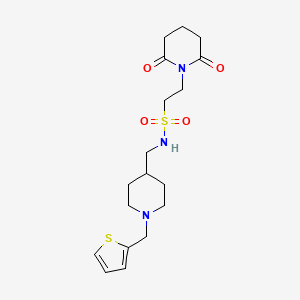
2-(2,6-dioxopiperidin-1-yl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)ethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(2,6-dioxopiperidin-1-yl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)ethanesulfonamide is a useful research compound. Its molecular formula is C18H27N3O4S2 and its molecular weight is 413.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(2,6-dioxopiperidin-1-yl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)ethanesulfonamide (CAS Number: 1207022-45-4) is a synthetic molecule that has garnered attention for its potential biological activity, particularly in the context of cancer therapy. This article provides a detailed overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C20H23N3O5S2, with a molecular weight of 449.5 g/mol. The structure features a piperidine ring, a thiophene moiety, and a sulfonamide group, which are critical for its biological interactions.
Research indicates that compounds similar to this one may act as dual inhibitors targeting key signaling pathways in cancer cells. Specifically, they may inhibit tyrosine kinases such as VEGFR-2 and c-Met, which are involved in tumor growth and metastasis.
In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, in a study evaluating the cytotoxic effects on the HCT-116 colorectal cancer cell line, several synthesized derivatives showed IC50 values ranging from 1.184 µM to 53.39 µM, indicating potent anti-cancer activity compared to established drugs like cabozantinib .
Table 1: Cytotoxic Activity Against HCT-116 Cell Line
| Compound | IC50 (µM) | Comparison with Cabozantinib |
|---|---|---|
| 3c | 1.184 | Superior |
| 3e | 3.403 | Superior |
| 3d | 9.379 | Comparable |
| Cabozantinib | ~50 | Reference |
Enzyme Inhibition Studies
Further investigations into enzyme inhibition revealed that selected derivatives displayed effective inhibition of VEGFR-2 and c-Met tyrosine kinases. For instance:
Table 2: Enzyme Inhibition Activity
| Compound | VEGFR-2 IC50 (nM) | c-Met IC50 (nM) |
|---|---|---|
| 3d | 51 | Not tested |
| 3e | 83 | 48 |
These findings suggest that structural modifications in the compound can enhance its inhibitory potency against these critical targets in cancer biology.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Study on HCT-116 Cells : A comprehensive analysis showed that treatment with compound 3c resulted in significant cell cycle arrest at the G0/G1 phase, indicating its potential to halt cancer cell proliferation .
- Comparative Analysis with Cabozantinib : In comparative studies, compounds derived from this structure demonstrated superior efficacy in inhibiting cell growth compared to cabozantinib, suggesting a promising alternative for therapeutic development .
Eigenschaften
IUPAC Name |
2-(2,6-dioxopiperidin-1-yl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4S2/c22-17-4-1-5-18(23)21(17)10-12-27(24,25)19-13-15-6-8-20(9-7-15)14-16-3-2-11-26-16/h2-3,11,15,19H,1,4-10,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONKHBAKDIVPCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)CCS(=O)(=O)NCC2CCN(CC2)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














